7-氧代壬酸

描述

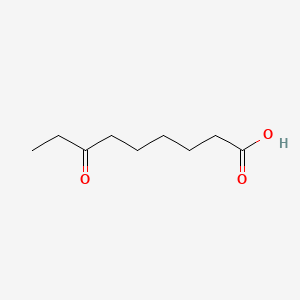

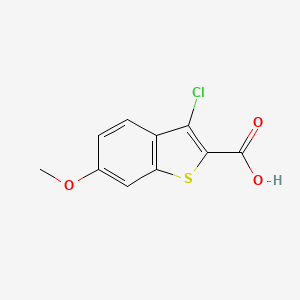

7-Oxo-nonanoic acid, also known as 6-propionyl n-caproic acid, is a medium-chain fatty acid1. It has a molecular formula of C9H16O31.

Synthesis Analysis

The synthesis of a similar compound, 7-methyl-8-oxo-nonanoic acid, was achieved by using 2-methyl acetoacetate and 6-bromohexanoate as starting materials through nucleophilic substitution and ketonic cleavage2. The structure was identified by MS, NMR, and IR2.

Molecular Structure Analysis

The molecular structure of 7-Oxo-nonanoic acid includes a chain of nine carbon atoms, with a carbonyl group (=O) at the seventh carbon from one end1. The InChI representation of the molecule is InChI=1S/C9H16O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12)1.

Chemical Reactions Analysis

While specific chemical reactions involving 7-Oxo-nonanoic acid are not readily available, a related compound, 7-methyl-8-oxo-nonanoic acid, was synthesized through nucleophilic substitution and ketonic cleavage2.

Physical And Chemical Properties Analysis

7-Oxo-nonanoic acid has a molecular weight of 172.22 g/mol1. It has one hydrogen bond donor and three hydrogen bond acceptors1. The compound has a rotatable bond count of 71. Its exact mass and monoisotopic mass are 172.109944368 g/mol1. The topological polar surface area is 54.4 Ų1.科学研究应用

Application in Marine and Atmospheric Chemistry

- Scientific Field: Marine and Atmospheric Chemistry .

- Summary of the Application: Nonanoic acid and its conjugate base have been studied for their behavior at the air/water interface, which is of interest in marine and atmospheric chemistry .

- Methods of Application: The surface adsorption of nonanoic acid and its conjugate base was investigated at various pH values, surfactant concentrations, and the presence of salts . Molecular dynamics (MD) simulation methods, such as free energy perturbation (FEP), were used to calculate the surface acid dissociation constant relative to that in the bulk .

- Results or Outcomes: The study concluded that nonanoic acid is less acidic at the surface compared to in the bulk solution with a pKa shift of 1.1 ± 0.6, yielding a predicted surface pKa of 5.9 ± 0.6 . The presence of salts, namely NaCl, caused both a decrease in the bulk pKa of nonanoic acid and a stabilization of both the protonated and deprotonated forms at the surface .

Application in Oxidation Reactions

- Scientific Field: Organic Chemistry .

- Summary of the Application: The reactivity of different catalysts obtained from niobium(V) oxide was investigated, using the oxidation of methyl linoleate in the presence of hydrogen peroxide as a probe reaction .

- Methods of Application: The reaction was followed by GC-MS, as well as by 1H and 13C NMR spectrometry .

- Results or Outcomes: The dominant product was 9-oxo-nonanoic acid methyl ester . A reaction mechanism related to an auto-oxidation process must be occurring, leading initially to the formation of hydroperoxides, which decompose rapidly via Hock-type rearrangement, leading to the formation of aldehydes .

Application in Cosmetics and Food Products

- Scientific Field: Cosmetics and Food Industry .

- Summary of the Application: Nonanoic acid’s pungent odor makes it useful in various applications, including as a fragrance and flavoring agent in cosmetics and food products .

- Methods of Application: Nonanoic acid is incorporated into the formulation of these products due to its rancid smell .

- Results or Outcomes: The use of nonanoic acid enhances the sensory experience of the products, contributing to their overall appeal .

Application in the Production of Plasticizers

- Scientific Field: Polymer Chemistry .

- Summary of the Application: Nonanoic acid serves as a precursor in the production of plasticizers .

- Methods of Application: Nonanoic acid is chemically reacted to produce plasticizers, which are substances added to plastics to increase their flexibility .

- Results or Outcomes: The addition of these plasticizers improves the flexibility and durability of the plastics .

Application in Agriculture

- Scientific Field: Agriculture .

- Summary of the Application: Nonanoic acid is often used as a non-systemic insecticide, miticide, and herbicide .

- Methods of Application: It is applied to crops to control pests and weeds .

- Results or Outcomes: The use of nonanoic acid helps to protect crops and increase yield .

Application in the Production of Esters

- Scientific Field: Organic Chemistry .

- Summary of the Application: Nonanoic acid is used in the manufacture of esters for artificial flavorings and fragrances due to its rancid smell .

- Methods of Application: Nonanoic acid is chemically reacted to produce esters, which are commonly used as solvents, plasticizers, and fragrances .

- Results or Outcomes: The production of these esters enhances the sensory experience of various products, contributing to their overall appeal .

安全和危害

Specific safety and hazard information for 7-Oxo-nonanoic acid is not readily available. However, it’s always important to handle chemicals with care, using personal protective equipment and ensuring adequate ventilation4.

未来方向

The potential applications and future directions of 7-Oxo-nonanoic acid research are not well-documented. However, a related compound, 9-Oxononanoic acid, has been identified as a precursor for biopolymers5, suggesting potential applications in sustainable materials science.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.

属性

IUPAC Name |

7-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDUEIZQNLDNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942513 | |

| Record name | 7-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxo-nonanoic acid | |

CAS RN |

20356-92-7 | |

| Record name | 7-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020356927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)

![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)

![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)

![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)

![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)

![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)